![molecular formula C20H19FN2OS2 B2507102 N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-77-7](/img/structure/B2507102.png)
N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
The compound "N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The structure of this compound suggests that it may have interesting biological activities, as benzothiazole derivatives are known for their diverse pharmacological properties. The presence of a fluorobenzyl moiety could potentially enhance its activity or specificity .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by various functionalization reactions. In the case of similar compounds, C-C coupling methodologies, such as those using Pd(0) catalysts with aryl boronic pinacol ester/acids, have been employed to introduce various aryl groups into the benzothiazole core . The synthesis of the specific compound is not detailed in the provided papers, but it is likely that similar synthetic strategies could be applied.
Molecular Structure Analysis
Benzothiazole derivatives often exhibit interesting molecular structures due to the presence of hydrogen bonding and other non-covalent interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamides have been shown to form hydrogen-bonded assemblies, which are influenced by the nature of the substituents on the benzothiazole moiety . These interactions can significantly affect the molecular conformation and, consequently, the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole acetamides is influenced by the substituents on the benzothiazole ring and the acetamide moiety. The presence of a thioether group, as in the compound of interest, could potentially undergo oxidation or act as a nucleophile in substitution reactions. Additionally, the acetamide group could be involved in hydrolysis or nucleophilic acyl substitution reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like fluorobenzyl groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance . The specific properties of "N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide" would need to be determined experimentally, as they are not provided in the papers.
Biological Activities
Benzothiazole derivatives have been evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition activities. Some compounds in this class have shown significant activity in urease inhibition assays, surpassing the standard used in the tests. Molecular docking studies suggest that these compounds can bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in inhibition . Additionally, some benzothiazole acetamides have been tested for their anticancer activities, with certain derivatives exhibiting considerable activity against various cancer cell lines . The specific biological activities of the compound would need to be assessed through similar bioassays and computational studies to understand its potential as a therapeutic agent.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-13-3-4-14(2)18(9-13)23-19(24)10-17-12-26-20(22-17)25-11-15-5-7-16(21)8-6-15/h3-9,12H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWRSJONTIWKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide |
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